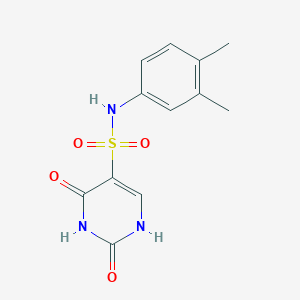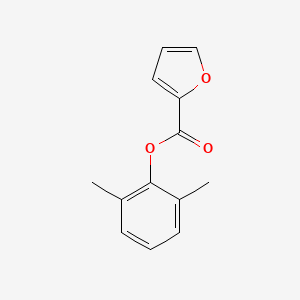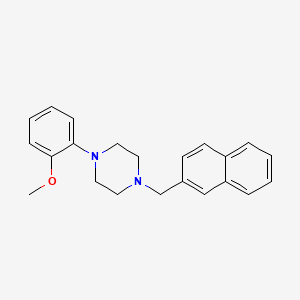
5-(2,4-diethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole and its derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities and applications in medicinal chemistry. The compound "5-(2,4-diethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one" falls into this category, showcasing the characteristic thiazole core which is pivotal in its chemical and physical properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multicomponent reactions, including cyclocondensation and the employment of catalysts to facilitate the formation of the thiazole ring. For example, the synthesis of related compounds such as 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one utilized a direct one-pot interaction of precursor components in the presence of a catalytic system, highlighting the step-economy and cost-effectiveness of these methods (Sydorenko et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, provides insights into the conformation, bonding, and overall geometry of thiazole derivatives. Studies often reveal the presence of hydrogen bonds, intramolecular interactions, and the stabilization mechanisms within the crystal structure of these compounds. For instance, compounds with similar structural motifs have been extensively analyzed to understand their molecular orbital interactions and structural characteristics using density functional theory (DFT) calculations (Shanmugapriya et al., 2022).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on similar thiazolidinone hybrids indicates potential antimicrobial properties. Compounds with structural similarities have been investigated for their effectiveness against bacterial and fungal strains. The study conducted by Desai et al. (2022) on sulfur-containing pyrazole-pyridine hybrids, which are chemically related to the compound , demonstrated significant antimicrobial activity, particularly against gram-negative E. coli and C. albicans, as well as insights into their binding modes through molecular docking studies (Desai, Jadeja, & Khedkar, 2022).
Nonlinear Optical Properties
Another avenue of research explores the nonlinear optical properties of related compounds. Shettigar et al. (2009) studied two novel styryl dyes, finding that they possess significant nonlinear refractive indices and absorption coefficients. These properties suggest potential applications in nonlinear optical materials for device applications (Shettigar et al., 2009).
Antioxidant Applications
Research into thiazolidinone derivatives, such as those studied by Mohammed et al. (2019), has shown potential antioxidant applications. These compounds were tested as antioxidants for local base stock oil, demonstrating varying degrees of efficiency. Their study provides insights into the utility of similar compounds in antioxidant applications (Mohammed et al., 2019).
Propiedades
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-22-14-8-7-13(15(12-14)23-4-2)11-16-17(21)19-18(24-16)20-9-5-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPORTFBSZSMLQZ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2,4-Diethoxyphenyl)methylidene]-2-(pyrrolidin-1-YL)-4,5-dihydro-1,3-thiazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)
![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)

![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)